molecular formula C16H16N4OS B11648513 (6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11648513
M. Wt: 312.4 g/mol
InChI Key: GEYIBBROMSFRDP-XWFJYDPRSA-N
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Description

(6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes an imino group, a benzylidene group, and a thiadiazolo[3,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves a multi-step process. The starting materials often include 2-methylbenzaldehyde, isopropylamine, and thiadiazolo[3,2-a]pyrimidinone derivatives. The reaction conditions usually require a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a similar core structure but different functional groups.

Uniqueness

(6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

(6Z)-5-imino-6-[(2-methylphenyl)methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H16N4OS/c1-9(2)15-19-20-13(17)12(14(21)18-16(20)22-15)8-11-7-5-4-6-10(11)3/h4-9,17H,1-3H3/b12-8-,17-13?

InChI Key

GEYIBBROMSFRDP-XWFJYDPRSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C

Canonical SMILES

CC1=CC=CC=C1C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C

Origin of Product

United States

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